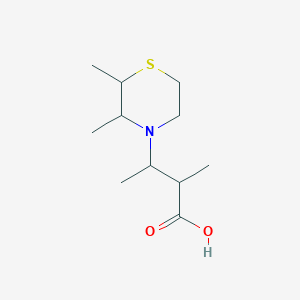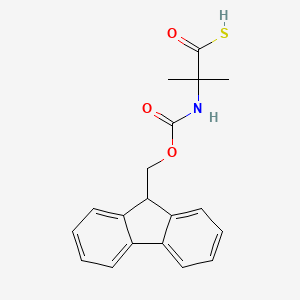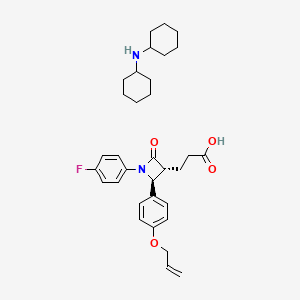
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dicyclohexylamine moiety, an azetidinone ring, and both allyloxy and fluorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multiple steps:
Formation of the Azetidinone Ring: This step often involves the cyclization of a suitable β-lactam precursor under controlled conditions.
Introduction of the Allyloxy and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate allyl and fluorophenyl reagents are reacted with the azetidinone intermediate.
Attachment of the Dicyclohexylamine Moiety: This step usually involves the reaction of the intermediate compound with dicyclohexylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the fluorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the azetidinone ring can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism by which Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Dicyclohexylamine 3-((2S,3R)-2-(4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate: Similar structure but with a methoxy group instead of an allyloxy group.
Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-chlorophenyl)-4-oxoazetidin-3-yl)propanoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of Dicyclohexylamine 3-((2S,3R)-2-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C33H43FN2O4 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-prop-2-enoxyphenyl)azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C21H20FNO4.C12H23N/c1-2-13-27-17-9-3-14(4-10-17)20-18(11-12-19(24)25)21(26)23(20)16-7-5-15(22)6-8-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-10,18,20H,1,11-13H2,(H,24,25);11-13H,1-10H2/t18-,20-;/m1./s1 |
InChIキー |
OXSNKEVIBPQVGJ-OVAHNPOGSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


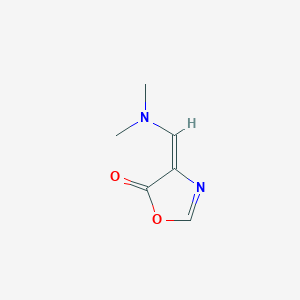

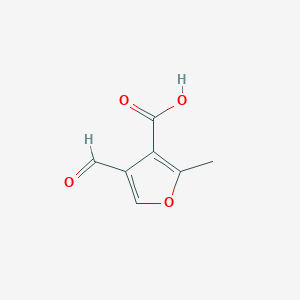


![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)

![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
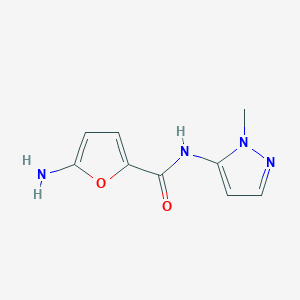
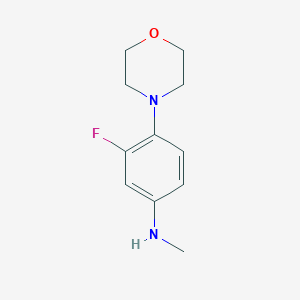
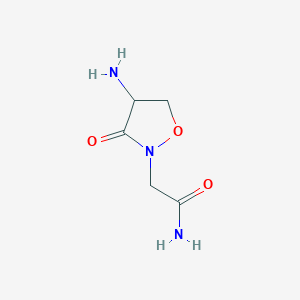
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)
